1-Bromo-9-iodoanthracene
CAS No.: 820208-66-0
Cat. No.: VC17611191
Molecular Formula: C14H8BrI
Molecular Weight: 383.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 820208-66-0 |
|---|---|
| Molecular Formula | C14H8BrI |
| Molecular Weight | 383.02 g/mol |
| IUPAC Name | 1-bromo-9-iodoanthracene |
| Standard InChI | InChI=1S/C14H8BrI/c15-12-7-3-5-10-8-9-4-1-2-6-11(9)14(16)13(10)12/h1-8H |
| Standard InChI Key | WQRTXGWBAJGFFD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C3C=CC=C(C3=C2I)Br |
Introduction
Structural and Electronic Properties
The steric bulk of iodine at position 9 may induce non-planar distortions in the anthracene framework, potentially affecting crystallization behavior and intermolecular interactions .
Synthetic Methodologies
Sequential Halogenation of Anthracene
A plausible route to 1-bromo-9-iodoanthracene involves sequential electrophilic halogenation. Initial bromination of anthracene using N-bromosuccinimide (NBS) in chloroform yields 9-bromoanthracene . Subsequent iodination at position 1 could employ directed ortho-metalation (DoM) strategies:
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Lithiation: Treatment of 9-bromoanthracene with LDA (lithium diisopropylamide) generates a lithium intermediate at position 1.
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Iodination: Quenching with iodine affords the dihalogenated product .
Reaction Scheme
Yield optimization requires careful control of reaction stoichiometry and temperature, as competing dihalogenation at positions 9 and 10 is possible .
Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions offer an alternative pathway. For example, Suzuki-Miyaura coupling of 1-bromoanthracene with aryl iodides could introduce the iodine substituent, though regioselectivity challenges may arise .
Photophysical and Material Applications
Photoinduced Charge-Transfer Complexes
The electron-deficient bromine and iodine atoms facilitate charge-transfer (CT) interactions with electron-rich aromatic systems. Co-crystallization experiments with picric acid demonstrated that 9-bromoanthracene forms π-stacked architectures with centroid-centroid distances of 3.492 Å . Extending this to 1-bromo-9-iodoanthracene could yield CT complexes with tunable optical properties for organic electronics.
Polymerization Initiators
9-Bromoanthracene derivatives act as photoactive initiators in atom transfer radical polymerization (ATRP) . The dual halogen functionality in 1-bromo-9-iodoanthracene may enable sequential initiation, controlling polymer chain growth through selective bond cleavage under varying wavelengths.
Future Research Directions
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Crystallography: Single-crystal X-ray diffraction to confirm regiochemistry.
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Optoelectronic Testing: Fabrication of OLED devices to assess electroluminescence efficiency.
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Catalysis: Exploration as a ligand in transition-metal complexes for cross-coupling reactions.
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